N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992)

N,N-diethyl-m-toluamide is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of m-toluic acid with the nitrogen of diethylamine. First developed by the U.S. Army in 1946 for use by military personnel in insect-infested areas, it is the most widely used insect repellent worldwide. It has a role as an insect repellent, an environmental contaminant and a xenobiotic. It is a monocarboxylic acid amide and a member of benzamides. It is functionally related to a m-toluic acid.

Diethyltoluamide (DEET) is the common active ingredient in many insect repellent products. It is widely used to repel biting pests such as mosquitoes and ticks. Every year, DEET formulations are used to protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and/or tick-borne illnesses like Lyme disease and Rocky Mountain spotted fever. And, despite concerns over excessive exposure to the chemical, appropriate usage of the chemical at the recommended dosages and routes of administration have generally proven to be safe - even when most DEET products are largely designed to be applied directly to human skin, where the exact mechanisms of actions in which DEET is capable of repelling insects and causing toxicity to humans is still not fully elucidated.

Diethyltoluamide is a natural product found in Penicillium with data available.

Diethyltoluamide, abbreviated DEET, is a slightly yellow oil. It is the most common active ingredient in insect repellents. It is intended to be applied to the skin or to clothing, and provides protection against mosquitos, ticks, fleas, chiggers, and many other biting insects.

A compound used as a topical insect repellent that may cause irritation to eyes and mucous membranes, but not to the skin.

N,N-Diethyl-2-methylbenzamide

CAS No.: 26545-51-7

Cat. No.: VC13302384

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26545-51-7 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N,N-diethyl-3-methylbenzamide |

| Standard InChI | InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 |

| Standard InChI Key | MMOXZBCLCQITDF-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1C |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC(=C1)C |

| Boiling Point | 545 °F at 760 mmHg (NTP, 1992) 160 °C at 19 mm Hg |

| Colorform | Nearly colorless to amberlike liquid |

| Flash Point | 311 °F (NTP, 1992) 155 °C (open cup) 95 °C (203 °F) - closed cup |

| Melting Point | -49 °F (pour point) (NTP, 1992) |

Introduction

Chemical Identity and Structural Characteristics

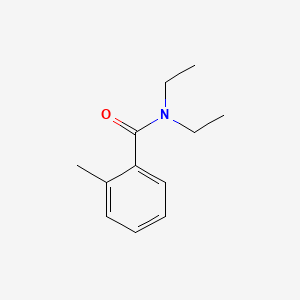

N,N-Diethyl-2-methylbenzamide (CAS 2728-04-3) is characterized by a benzamide backbone substituted with a methyl group at the ortho position of the aromatic ring and two ethyl groups attached to the nitrogen atom . Its molecular weight is 191.269 g/mol, and the compound exists as a liquid at room temperature with a density of 0.985 g/cm³ . The boiling point is reported as 316.7°C at standard atmospheric pressure, while the flash point—a critical parameter for handling and storage—is 139.8°C .

Table 1: Physicochemical Properties of N,N-Diethyl-2-methylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.269 g/mol |

| Density | 0.985 g/cm³ |

| Boiling Point | 316.7°C at 760 mmHg |

| Flash Point | 139.8°C |

| CAS Registry Number | 2728-04-3 |

The structural distinction between this compound and DEET (N,N-diethyl-m-toluamide, CAS 134-62-3) lies in the position of the methyl group on the benzene ring. This ortho substitution likely influences intermolecular interactions, solubility, and biological activity compared to the meta isomer .

Comparative Analysis with DEET

The meta isomer’s dominance in repellent formulations stems from its optimized balance of volatility and receptor binding affinity. DEET’s efficacy correlates with concentrations up to 50%, beyond which protection duration plateaus . By contrast, N,N-diethyl-2-methylbenzamide’s ortho substitution may reduce vapor pressure, altering spatial repellency—a critical factor in insect avoidance behavior .

Neurotoxicological studies on DEET identify decreased pup body weight and altered activity levels at subchronic exposures (90 mg/kg-d in rats) . While the 2-methyl analog lacks equivalent toxicokinetic data, structural similarities suggest possible shared metabolic pathways, including cytochrome P450-mediated N-deethylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume